molecular formula C14H13NO5S2 B2504149 Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate CAS No. 895463-24-8

Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate

Cat. No. B2504149
CAS RN: 895463-24-8
M. Wt: 339.38
InChI Key: WPXAEWJFURWDPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of methyl (styrylsulfonyl)acetate as a building block. This precursor is utilized to create a variety of derivatives, including 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one and its amino and hydroxy derivatives . Another paper describes the synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides from 3-(phenylthio)-4-acyl-3-sulfolenes, which are used as precursors for o-dimethylene thiophene in [4 + 2] cycloaddition reactions . These methods suggest that the synthesis of Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate could potentially involve similar strategies, utilizing sulfonyl acetate derivatives and thiophene-based compounds.

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly discussed, the structure of related compounds such as 5-phenyl-2,3,5,6-tetrahydro-1,4-thiazin-3-one and methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides are likely to share common features such as the presence of a thiophene ring and sulfonyl groups . These structural elements are important in determining the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically for this compound. However, the synthesis of related compounds involves reactions such as [4 + 2] cycloaddition, which is a common method for constructing heterocyclic compounds . The presence of sulfonyl and acetamido groups in the compound of interest suggests that it may undergo similar reactions, potentially serving as a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the papers. However, based on the properties of similar compounds, it can be inferred that the compound may exhibit characteristics typical of sulfonyl-containing heterocycles, such as stability under various conditions and potential for further functionalization . The presence of the thiophene ring and the sulfonyl group could also influence the compound's electronic properties and its behavior in chemical reactions.

Scientific Research Applications

1. Synthesis and Material Development

Synthesis of Heterocyclic Compounds : Research has shown the utility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds. For instance, thiophene derivatives substituted at the 3-position have been coupled with aryl/heteroaryl bromides to yield 5-arylated thiophene-3-sulfonic amides or esters, indicating their potential in creating diverse chemical structures (Bheeter, Doucet, 2013).

Antimicrobial Agents : Thiophene compounds incorporating sulfamoyl moieties have been synthesized and evaluated as antimicrobial agents. These studies underscore the role of thiophene derivatives in developing new pharmaceuticals with potential antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, Al-Shayea, 2014).

Nonlinear Optical Materials : A series of conjugated thiophene compounds containing methylsulfonyl and phenylsulfonyl acceptors have been synthesized, showcasing efficient second-order optical nonlinearities. This highlights the significance of such derivatives in the development of materials for nonlinear optical applications due to their high thermal stability and good transparency (Chou, Sun, Huang, Yang, Lin, 1996).

2. Electrochemical Applications

Electrochemical Capacitors : Thiophene derivatives have been explored as active materials for electrochemical capacitors. Studies demonstrate the electrochemical deposition of electroactive polymers from thiophene derivatives onto carbon paper electrodes, leading to promising energy and power densities. This indicates their potential utility in energy storage technologies (Ferraris, Eissa, Brotherston, Loveday, 1998).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is a lot of potential for future research and development in this area.

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science .

Mode of Action

It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura (sm) cross-coupling reactions, which are widely-applied transition metal catalysed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Thiophene derivatives are known to be involved in various synthetic methods to thiophene derivatives, such as the gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Result of Action

It’s worth noting that thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

The success of sm cross-coupling reactions, which thiophene derivatives are often involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name

methyl 2-[[2-(benzenesulfonyl)acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-20-14(17)11-7-8-21-13(11)15-12(16)9-22(18,19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXAEWJFURWDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51087200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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